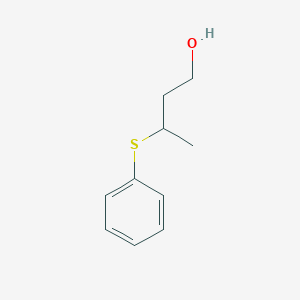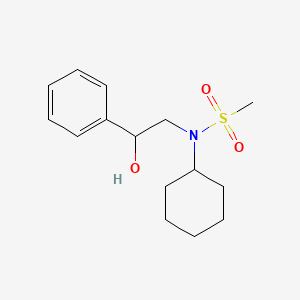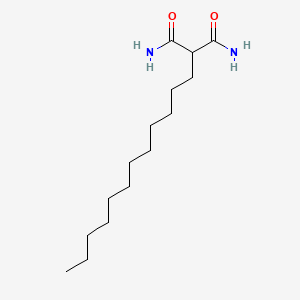
2-Dodecylpropanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dodecylpropanediamide is an organic compound characterized by the presence of a long dodecyl chain attached to a propanediamide backbone. This compound is notable for its amphiphilic properties, which make it useful in various applications, including as a surfactant and in the formation of monolayers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Hydrogenation may require a palladium on carbon catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Dodecylpropanediamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
2-Dodecylpropanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.
Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
作用机制
The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
2-Dodecylpropanediamine: Similar structure but with an amine group instead of an amide.
Dodecylamine: Lacks the propanediamide backbone.
N,N-Dimethyldodecylamine: Contains a tertiary amine instead of an amide group.
Uniqueness
2-Dodecylpropanediamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanediamide group. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
101452-66-8 |
|---|---|
分子式 |
C15H30N2O2 |
分子量 |
270.41 g/mol |
IUPAC 名称 |
2-dodecylpropanediamide |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19) |
InChI 键 |
ZCUSIIIYJWZSQG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


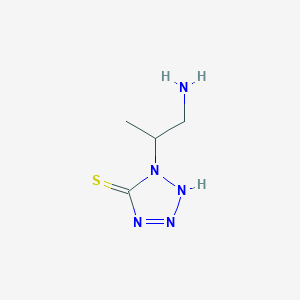
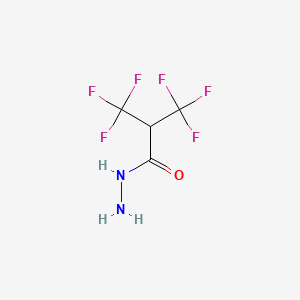

![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
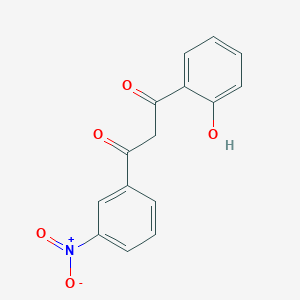

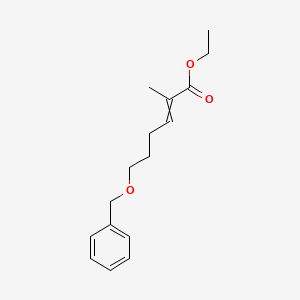
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
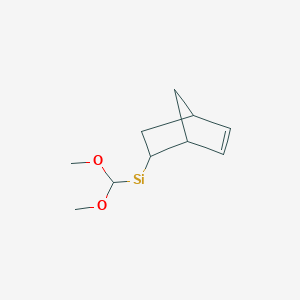
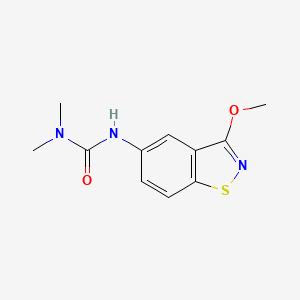
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
